7-(azepan-1-yl)-1-benzyl-6-fluoro-3-(3-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a complex organic compound with potential applications in medicinal chemistry, particularly as an inhibitor of KIF18A, a protein involved in cell division. This compound is classified under heterocyclic compounds due to its structure, which includes both a quinoline ring and various functional groups that contribute to its biological activity.
This compound belongs to the class of quinolines, characterized by a fused benzene and pyridine ring system. Its specific structure incorporates a sulfonyl group and a fluoro substituent, enhancing its pharmacological properties.
The synthesis of 7-(azepan-1-yl)-1-benzyl-6-fluoro-3-(3-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one can be achieved through several synthetic routes. One common method involves the condensation of appropriate azepane derivatives with substituted benzaldehydes, followed by cyclization to form the quinoline core.
Key reagents include:
The reaction conditions typically require a solvent such as dimethylformamide or dichloromethane and may involve catalysts to facilitate the formation of the desired product.
The molecular formula for 7-(azepan-1-yl)-1-benzyl-6-fluoro-3-(3-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is C22H26FN3O2S. The compound features:
The compound's molecular weight is approximately 397.53 g/mol. The presence of various functional groups suggests potential for diverse interactions with biological targets.
The compound can undergo several chemical reactions:
Reactions are typically carried out under controlled conditions to prevent degradation or unwanted side reactions. Monitoring through techniques like thin-layer chromatography or high-performance liquid chromatography is essential for assessing reaction progress.
As an inhibitor of KIF18A, this compound likely interacts with the ATP-binding site of the protein, hindering its function in microtubule dynamics during mitosis. This action can lead to cell cycle arrest and has implications in cancer therapy.
In vitro studies have shown that compounds targeting KIF18A can significantly reduce cancer cell proliferation, supporting their potential therapeutic use .
Relevant data indicate that modifications to the structure can enhance bioactivity and selectivity towards specific targets.
7-(azepan-1-yl)-1-benzyl-6-fluoro-3-(3-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is primarily explored for its:
This compound exemplifies how structural modifications can lead to significant biological activity, making it a subject of interest in drug discovery efforts.
CAS No.: 6801-81-6
CAS No.: 2632-30-6
CAS No.:
CAS No.: 898455-02-2
CAS No.: 20542-97-6